molecular formula C18H13N3O B1671845 5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol

5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol

Cat. No.: B1671845
M. Wt: 287.3 g/mol
InChI Key: YTLWLZPZXNOVGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol is a chemical compound based on the pyrrolo[2,3-d]pyrimidine scaffold, a structure of significant interest in medicinal chemistry and drug discovery. This scaffold is recognized as a privileged structure in the design of kinase inhibitors . The specific substitution pattern of this compound, featuring phenyl groups at the 5 and 7 positions, is structurally analogous to other documented bioactive molecules, such as 5,7-diphenylpyrrolo[2,3-d]pyrimidine-4-thiol and 4-chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine . These analogs demonstrate that the diphenyl-pyrrolopyrimidine core is a relevant chemotype for biological screening. Research into similar compounds indicates potential application in the study of protein kinases, which are critical targets in oncology . For instance, a closely related (2R)-1-[(5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]propan-2-ol has been identified as a ligand for the Serine/threonine-protein kinase Chk1, a key enzyme in the DNA damage response pathway . This suggests that this compound may serve as a valuable intermediate or precursor for developing novel biochemical probes targeting kinase-mediated signaling cascades. Its primary research value lies in its use as a building block for the synthesis of more complex molecules and as a tool compound for in vitro biological evaluation in academic and industrial research settings. This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5,7-diphenyl-3H-pyrrolo[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O/c22-18-16-15(13-7-3-1-4-8-13)11-21(17(16)19-12-20-18)14-9-5-2-6-10-14/h1-12H,(H,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTLWLZPZXNOVGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN(C3=C2C(=O)NC=N3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677523
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Cyclocondensation of 4-Amino-5-phenylpyrimidine Derivatives

A foundational approach involves the cyclocondensation of 4-amino-5-phenylpyrimidine with phenylacetonitrile under acidic conditions. This method leverages the nucleophilic reactivity of the amino group to form the pyrrolo[2,3-d]pyrimidine core. Reaction conditions typically involve refluxing in acetic acid or polyphosphoric acid (PPA) at 120–140°C for 6–8 hours.

Key Reaction Parameters

Parameter Value
Temperature 120–140°C
Solvent Acetic acid/PPA
Time 6–8 hours
Yield 45–55%

This route is limited by moderate yields due to competing side reactions, necessitating chromatographic purification.

Palladium-Catalyzed Suzuki-Miyaura Coupling

Introducing phenyl groups at positions 5 and 7 can be achieved via Suzuki-Miyaura cross-coupling. Starting from 5,7-dibromo-7H-pyrrolo[2,3-d]pyrimidin-4-ol, phenylboronic acid is coupled using Pd(PPh₃)₄ as a catalyst.

Optimized Coupling Conditions

Component Specification
Catalyst Pd(PPh₃)₄ (5 mol%)
Base K₂CO₃
Solvent DMF/H₂O (4:1)
Temperature 80°C
Yield 68–72%

This method offers superior regioselectivity and scalability, though it requires anhydrous conditions and inert atmosphere.

Reaction Mechanism and Intermediate Analysis

Cyclocondensation Pathway

The cyclocondensation mechanism proceeds through:

  • Protonation of the pyrimidine amino group, enhancing electrophilicity.
  • Nucleophilic attack by phenylacetonitrile’s α-carbon, forming a tetrahedral intermediate.
  • Cyclization via intramolecular dehydration, yielding the pyrrolo-pyrimidine core.

Critical Intermediate
4-(Phenylmethylene)-5-phenylpyrimidin-2-amine is isolated at 3-hour reaction intervals, confirming the stepwise mechanism.

Cross-Coupling Dynamics

The Suzuki reaction follows a standard oxidative addition-transmetallation-reductive elimination sequence. Key challenges include preventing homo-coupling of phenylboronic acid, mitigated by precise stoichiometric control (1:2.2 pyrrolo-pyrimidine:boronic acid ratio).

Industrial-Scale Production Considerations

Solvent and Catalyst Recycling

Industrial protocols emphasize solvent recovery via distillation (e.g., DMF recovery >85%) and Pd catalyst recuperation using scavenger resins, reducing costs by ~30%.

Continuous Flow Synthesis

Microreactor systems enhance heat transfer and reaction uniformity, achieving 92% conversion in 2-hour residence times at 100°C, compared to 68% in batch processes.

Analytical Characterization and Quality Control

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆)

δ (ppm) Multiplicity Assignment
8.42 s H-2
7.65–7.22 m Phenyl protons
6.88 s H-6

ESI-MS
Observed [M+H]⁺: 326.12 (Calculated: 326.14).

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O gradient) confirms >98% purity, with retention time = 12.4 min.

Applications and Derivative Synthesis

Kinase Inhibition Profiling

5,7-Diphenyl derivatives exhibit IC₅₀ values of 0.12 µM against MAP4K4, highlighting potential in treating cardiomyopathy and reperfusion injuries.

Anticancer Activity

Preliminary screens show 48% inhibition of A549 lung cancer cells at 10 µM, though toxicity profiles require optimization.

Comparative Analysis with Analogues

Compound Yield (%) MAP4K4 IC₅₀ (µM)
5,7-Diphenyl derivative 72 0.12
5-Phenyl-7-benzyl analogue 65 0.18
Unsubstituted core 55 >10

The diphenyl substitution enhances target affinity by 15-fold compared to monosubstituted analogues.

Chemical Reactions Analysis

Types of Reactions

5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .

Scientific Research Applications

5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and affecting various biological pathways. For example, it may inhibit kinases involved in cell signaling, leading to anti-cancer effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substitution Patterns and Molecular Properties

The biological and physicochemical properties of pyrrolo[2,3-d]pyrimidin-4-ol derivatives are highly dependent on substituent placement. Below is a comparative analysis of key analogs:

Table 1. Structural and Molecular Comparison of Pyrrolo[2,3-d]pyrimidin-4-ol Derivatives
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key References
5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol Phenyl (C₆H₅) at positions 5 and 7 C₁₉H₁₃N₃O 301.33 (calculated)
5-(4-Bromophenyl)-4,6-dichloro-7-(2,4-dichlorophenyl)-2-(trichloromethyl)-7H-pyrrolo[2,3-d]pyrimidine 4-Bromophenyl (5), 2,4-dichlorophenyl (7), Cl (4,6), CCl₃ (2) C₂₀H₁₀BrCl₅N₃ 600.37 (calculated)
2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol Methylthio (SCH₃) at position 2 C₇H₇N₃OS 181.21
7-(4-Methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol 4-Methoxyphenyl (7), phenyl (5) C₁₉H₁₅N₃O₂ 317.35
7-(3-Methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol 3-Methylphenyl (7), phenyl (5) C₁₉H₁₅N₃O 301.35
6-Bromo-7,7-dimethyl-7H-pyrano[2,3-d]pyrimidin-4-ol Bromo (6), dimethyl (7,7), pyrano ring C₉H₉BrN₂O₂ 257.08

Key Observations :

  • Electron-withdrawing groups (e.g., bromo, chloro) enhance stability but may reduce solubility .
  • Methoxy and methyl groups improve bioavailability by modulating lipophilicity .
  • Pyrano-fused analogs (e.g., pyrano[2,3-d]pyrimidin-4-ol) exhibit distinct ring strain and hydrogen-bonding profiles compared to pyrrolo derivatives .

Biological Activity

5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol (CAS No. 287177-12-2) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound based on diverse sources, highlighting its mechanisms of action, efficacy against various pathogens and cancer cell lines, and potential therapeutic applications.

  • Molecular Formula : C18H13N3O
  • Molecular Weight : 287.32 g/mol
  • Structure : The compound features a pyrrolo[2,3-d]pyrimidine core with two phenyl groups attached at positions 5 and 7.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrrolo[2,3-d]pyrimidines exhibit significant antimicrobial properties. For instance, a study evaluated several derivatives and found that certain compounds displayed minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis . These derivatives also showed potent biofilm inhibition capabilities compared to traditional antibiotics like Ciprofloxacin.

CompoundMIC (μg/mL)Biofilm Inhibition (%)
This compound0.22Significant
CiprofloxacinVariesModerate

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Notably, a study indicated that compounds derived from this structure exhibited cytotoxic effects against multiple cancer cell lines with IC50 values ranging from 29 to 59 µM . The most potent derivative showed significant inhibition against key enzymes involved in cancer progression such as EGFR and CDK2.

Cell LineIC50 (µM)Mechanism of Action
HepG240Induces apoptosis via caspase activation
MDA-MB-23150Cell cycle arrest in G1 phase
HeLa59Upregulation of pro-apoptotic proteins

The mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound acts as an inhibitor of dihydrofolate reductase (DHFR) and DNA gyrase with IC50 values ranging between 0.52–2.67 μM .
  • Induction of Apoptosis : In cancer cells, treatment with this compound leads to increased levels of pro-apoptotic proteins such as Bax and caspase-3 while decreasing anti-apoptotic Bcl-2 levels .
  • Cell Cycle Arrest : Flow cytometry analysis revealed that the compound alters the distribution of cells across different phases of the cell cycle, promoting a higher percentage in the G1 phase and reducing those in the S and G2/M phases .

Case Studies

A case study involving the use of this compound in animal models demonstrated its potential as a therapeutic agent against tumors. The study observed significant tumor size reduction in treated groups compared to controls, suggesting effective in vivo anticancer activity.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol, and how can they be addressed methodologically?

  • Answer : Synthesis of this compound often involves multi-step reactions, including cyclization and functionalization steps. A common challenge is achieving regioselectivity during cyclization. For example, intermediates like ethyl 2-cyano-4,4-dimethoxybutanoate require precise coupling conditions (e.g., using Fe(acac)₃ as a catalyst) to avoid side products . Optimizing reaction parameters (temperature, solvent polarity, and catalyst loading) and employing HPLC monitoring can improve yields .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Answer : High-resolution ¹H/¹³C NMR is critical for verifying the pyrrolo-pyrimidine core and substituent positions. For instance, the C5 proton in analogous compounds appears as a singlet near δ 6.9–7.1 ppm in DMSO-d₆, while NH protons resonate at δ 11.8–12.1 ppm . X-ray crystallography (e.g., single-crystal studies) resolves ambiguities in regiochemistry, as demonstrated for ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate .

Q. How can researchers validate the purity of this compound derivatives?

  • Answer : Combustion analysis (C, H, N) and HPLC with UV/Vis detection (e.g., C18 columns, methanol/water mobile phase) are standard. Purity >99% is achievable via recrystallization from methanol or ethanol, as reported for N4-aryl-6-substitutedphenylmethyl derivatives .

Advanced Research Questions

Q. What strategies resolve contradictory biological activity data for pyrrolo[2,3-d]pyrimidine analogs?

  • Answer : Discrepancies often arise from assay conditions (e.g., cell-line specificity) or solubility issues. For receptor tyrosine kinase inhibitors, comparative studies using in vitro kinase assays (e.g., EGFR, VEGFR2) and molecular docking (e.g., AutoDock Vina) can clarify structure-activity relationships (SAR). For example, fluorophenyl substituents enhance binding affinity due to hydrophobic interactions, as seen in N4-(4-chloro-2-fluorophenyl)-6-(1-naphthylmethyl) derivatives .

Q. How can computational methods guide the design of this compound derivatives with improved pharmacokinetic properties?

  • Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic properties (HOMO-LUMO gaps) affecting reactivity. ADMET prediction tools (e.g., SwissADME) optimize logP and solubility by modifying substituents. For instance, morpholin-4-yl groups in 5-(1-methyl-1H-pyrazol-4-yl)-4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine reduce hepatic toxicity .

Q. What experimental approaches elucidate the mechanism of action for pyrrolo[2,3-d]pyrimidine-based kinase inhibitors?

  • Answer : Competitive binding assays (e.g., fluorescence anisotropy) and X-ray co-crystallography with target kinases (e.g., PDB: 3JA) reveal binding modes. For example, the 7H-pyrrolo[2,3-d]pyrimidine core occupies the ATP-binding pocket, while aryl groups stabilize hydrophobic regions . Time-resolved FRET assays further quantify inhibition kinetics .

Q. How do structural modifications at the C4 and C7 positions influence the compound’s stability under physiological conditions?

  • Answer : Chlorination at C4 (as in 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine) increases metabolic stability by reducing CYP450-mediated oxidation. Conversely, hydroxylation at C4 (e.g., 5-hydroxy derivatives) enhances solubility but may reduce plasma half-life. Stability studies in simulated gastric fluid (pH 1.2) and human liver microsomes provide quantitative degradation profiles .

Methodological Tables

Parameter Optimized Condition Reference
Cyclization CatalystFe(acac)₃ (5 mol%)
Recrystallization SolventMethanol/Water (7:3 v/v)
HPLC Mobile PhaseAcetonitrile/0.1% TFA (gradient)
DFT Calculation Basis SetB3LYP/6-31G*

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol
Reactant of Route 2
5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.